molecular formula C8H15N3O3 B605815 Azido-PEG1-CH2CO2tBu CAS No. 1820717-35-8

Azido-PEG1-CH2CO2tBu

Cat. No.: B605815
CAS No.: 1820717-35-8
M. Wt: 201.23
InChI Key: VYUUTJWBKOGROL-UHFFFAOYSA-N
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Description

Azido-PEG1-CH2CO2tBu is a polyethylene glycol derivative containing an azide group and a t-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Mechanism of Action

Target of Action

Azido-PEG1-CH2CO2tBu, also known as Azido-PEG1-C1-Boc, is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules containing Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry to yield a stable triazole linkage .

Mode of Action

The azide group in this compound readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects. Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions to afford a free carboxylic acid that can be used for coupling with amine-bearing molecules .

Biochemical Pathways

The compound’s ability to form a stable triazole linkage with alkyne, bcn, or dbco groups suggests that it may influence pathways involving these molecules .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of a stable triazole linkage with its target molecules . This can enable the compound to exert its effects at the molecular and cellular levels. The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine-bearing molecules , further expanding its potential effects.

Action Environment

It’s worth noting that the compound’s t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that pH levels may play a role in its action.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG1-CH2CO2tBu involves the following steps:

    Starting Material: The synthesis begins with a polyethylene glycol derivative.

    Azidation: The hydroxyl group of the polyethylene glycol derivative is converted to an azide group using sodium azide in the presence of a suitable solvent such as dimethylformamide.

    Esterification: The carboxyl group is protected as a t-butyl ester using t-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG1-CH2CO2tBu undergoes several types of chemical reactions:

    Click Chemistry: The azide group reacts with alkynes to form 1,2,3-triazoles.

    Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Click Chemistry: Copper(I) bromide and sodium ascorbate are commonly used as catalysts in the presence of a suitable solvent like tetrahydrofuran.

    Deprotection: Trifluoroacetic acid is used to remove the t-butyl protecting group.

Major Products Formed

Scientific Research Applications

Azido-PEG1-CH2CO2tBu has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG2-acid: Contains an azide group and a terminal carboxylic acid.

    Hydroxy-PEG1-CH2CO2tBu: Contains a hydroxyl group and a t-butyl ester.

Uniqueness

Azido-PEG1-CH2CO2tBu is unique due to its combination of an azide group and a t-butyl ester, which allows for both click chemistry and deprotection reactions. This dual functionality makes it highly versatile for various applications in scientific research .

Properties

IUPAC Name

tert-butyl 2-(2-azidoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUUTJWBKOGROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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